N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]-3-(trifluoromethyl)benzamide
Description
N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]-3-(trifluoromethyl)benzamide is a benzamide derivative featuring a trifluoromethyl-substituted aromatic ring and a 3-aminopyrrolidine moiety linked via an ethylamide bridge. Its hydrochloride salt form (CAS: 857651-01-5; Molecular Formula: C₁₄H₁₇ClF₃N₃O₂) is commercially available as a research chemical, often used as an intermediate in drug discovery, such as in the synthesis of INCB8761 .
Properties
IUPAC Name |
N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3O2/c15-14(16,17)10-3-1-2-9(6-10)13(22)19-7-12(21)20-5-4-11(18)8-20/h1-3,6,11H,4-5,7-8,18H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRHTENCTZKMOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
Trifluoromethyl Benzoyl Chloride Synthesis
Amide Coupling
Data Table 1: Benzamide Core Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acid Chloride Formation | 3-(Trifluoromethyl)benzoic acid + SOCl₂, reflux | 85–90 | |
| Amide Coupling | 2-Aminopyrrolidine + TEA, RT, 12–24 h | 60–75 |
Oxoethyl Linker Installation
The 2-oxoethyl group is introduced via reductive amination or Grignard addition . Stereochemical control is critical for the (S)-configuration.
Method A: Reductive Amination
Aldehyde Intermediate Preparation
Reductive Amination
Data Table 2: Reductive Amination
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Aldehyde Formation | HATU/DIPEA, DMF, 0°C → RT | 80–85 | |
| Reductive Amination | STAB, MeOH/THF, RT, 12–16 h | 50–60 |
Method B: Grignard Addition
Glycidol Derivative Preparation
Nickel-Catalyzed Coupling
Data Table 3: Grignard/Nickel-Catalyzed Pathway
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Grignard Addition | iPrMgCl, THF, RT, 30 min | 70–75 | |
| Nickel Coupling | Ni(acac)₂, DPPP, THF, N₂, 12 h | 40–50 |
Stereochemical Control
The (S)-configuration at the pyrrolidine center is achieved via chiral resolution or asymmetric synthesis .
Chiral Resolution:
Asymmetric Synthesis:
- Shapiro Reaction
Data Table 4: Stereochemical Control
| Method | Reagents/Conditions | Yield/ee (%) | Reference |
|---|---|---|---|
| Chiral Resolution | (S)-Tartaric acid, EtOH, 5°C | 45–50 | |
| Asymmetric Hydrogenation | (R)-BINAP, Pd, H₂, 50 psi | 90% ee |
Salt Formation (Hydrochloride)
The free base is often converted to the hydrochloride salt for improved stability.
Procedure:
Data Table 5: Hydrochloride Salt Formation
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| HCl Gas Bubbling | HCl gas, RT, 1 h | >95 |
Purification and Characterization
Final purification involves column chromatography or recrystallization . Analytical data confirms identity and purity.
Techniques:
Column Chromatography
Recrystallization
- Solvent : Ethanol or DCM/hexane.
Analytical Data (Exemplary):
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 315.29 g/mol | |
| ¹H NMR | δ 7.8–7.5 (m, 4H, ArH), δ 3.2–3.0 (m, 2H, Pyrrolidine) | |
| Chiral HPLC | Rf = 0.65 (CHIRALPAK AD, hexane/iPrOH 70:30) |
Comparative Analysis of Methods
Chemical Reactions Analysis
(S)-N-(2-(3-Aminopyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(S)-N-(2-(3-Aminopyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of (S)-N-(2-(3-Aminopyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Analogues
CCL2 Antagonist BHC (N-[2-[(3R)-1-[(4-chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride)
- Structural Differences : BHC shares the trifluoromethylbenzamide core but incorporates a 4-chlorobenzyl-substituted pyrrolidine and a chiral (R)-configuration at the pyrrolidine’s 3-position .
- Functional Differences: BHC is a potent CCL2 antagonist used in cancer immunotherapy studies to block chemokine-mediated immune suppression, demonstrating IC₅₀ values in nanomolar ranges . In contrast, the target compound lacks the 4-chlorobenzyl group and is primarily an intermediate rather than a direct therapeutic agent.
N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide (6g)
- Structural Differences : This compound features a bulkier tert-butylphenyl group and a pyridine-ethyl substituent, diverging significantly from the target compound’s pyrrolidine-ethylamide motif .
- Functional Implications : The steric bulk and aromatic pyridine likely enhance binding to hydrophobic pockets in enzymes or receptors, which is absent in the simpler pyrrolidine-based target compound.
C. Thiazolidinone-Benzamide Derivatives (e.g., Compounds 7 and 10 from )
- Structural Differences: These derivatives replace the pyrrolidine-ethylamide group with a thiazolidinone ring, introducing sulfur and additional aromatic substituents (e.g., 4-nitrobenzylidene) .
- Activity Comparison : Compound 10 (IC₅₀ = 18.59 µM) exhibits anticancer activity via topoisomerase inhibition, whereas the target compound’s role as an intermediate limits direct therapeutic application .
Physicochemical and Pharmacokinetic Properties
Notes:
- The target compound’s hydrochloride salt enhances aqueous solubility compared to neutral thiazolidinones .
- BHC’s higher LogP reflects increased lipophilicity due to the chlorobenzyl group, favoring membrane permeability .
Biological Activity
N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes linked to cancer cell proliferation and survival, such as lysine-specific demethylase 1 (LSD1). This inhibition leads to altered gene expression profiles that can suppress tumor growth .
- Modulation of Signaling Pathways : By affecting the signaling pathways associated with T-cell activation, the compound may influence immune responses. Studies indicate that it interacts with non-receptor tyrosine-protein kinases, impacting T-cell maturation and function .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Inhibition of Cancer Cell Proliferation
A study evaluated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent decrease in cell viability, particularly in breast and prostate cancer models. The compound's mechanism was linked to the inhibition of key oncogenic pathways.
Case Study 2: Immune Modulation
In another investigation, the compound was tested for its effects on T-cell activation. Results showed that it could enhance the proliferation of CD4+ T-cells while inhibiting regulatory T-cell functions, suggesting potential applications in immunotherapy for cancer treatment.
Q & A
Q. Table 1: Reaction Optimization
| Condition | Amide Formation | Benzimidazole Formation |
|---|---|---|
| Leaving Group | Acyl Chloride (Good) | Carboxylic Acid (Poor) |
| Protonating Agent | Low | High |
| Temperature | 0–25°C | 80–120°C |
| Reference |
Advanced: How can computational methods predict reactivity in synthesis?
Methodological Answer:
Density Functional Theory (DFT) calculations analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites:
- HOMO Localization: Predicts nucleophilic regions (e.g., amine groups in 3-aminopyrrolidine).
- LUMO Localization: Highlights electrophilic sites (e.g., carbonyl carbons in acyl chlorides) .
Case Study:
DFT modeling of precursor compounds revealed that electron-withdrawing groups (e.g., trifluoromethyl) lower LUMO energy, accelerating nucleophilic attack .
Basic: What analytical techniques confirm structural integrity?
Methodological Answer:
- NMR Spectroscopy: H and C NMR verify amine coupling and trifluoromethyl group presence.
- X-ray Crystallography: Resolves stereochemistry (e.g., CCDC 1013218 for related benzamide structures) .
- Mass Spectrometry: Exact mass (e.g., 363.1365 Da) confirms molecular formula .
Q. Table 2: Key Spectral Data
| Technique | Key Signals | Reference |
|---|---|---|
| H NMR | δ 8.1–7.5 ppm (aromatic protons) | |
| IR | 1680 cm⁻¹ (amide C=O stretch) |
Advanced: How to resolve discrepancies in reaction outcomes (amide vs. benzimidazole)?
Methodological Answer:
Contradictory results arise from competing pathways:
- Amide Pathway: Favored by acyl chlorides and mild conditions (low protonation, 25°C).
- Benzimidazole Pathway: Triggered by excess protonating agents (e.g., polyphosphoric acid) and high temperatures (>80°C) .
Mitigation Strategy:
- Monitor reaction progress via TLC.
- Quench reactions at intermediate stages to isolate kinetic products.
Basic: What storage conditions ensure compound stability?
Methodological Answer:
Q. Table 3: Stability Profile
| Condition | Stability Duration | Reference |
|---|---|---|
| Dry, +4°C | ≥12 months | |
| Aqueous Solution (pH 7) | ≤72 hours |
Advanced: How to improve solubility for in vivo studies?
Methodological Answer:
- Co-solvents: Use cyclodextrins or PEG-400 to enhance aqueous solubility without structural modification.
- Salt Formation: Hydrochloride salts (e.g., Teijin compound 1) improve water solubility (10 mM) .
Basic: Which biological targets are associated with this compound?
Methodological Answer:
- CCR2 Antagonism: The Teijin analog inhibits CCR2 chemokine receptors (IC₅₀ < 10 nM) .
- Purinergic Receptors: Trifluoromethyl benzamides modulate purinoreceptor activity (e.g., filapixant) .
Advanced: How to address in vitro-in vivo efficacy discrepancies?
Methodological Answer:
- Pharmacokinetic Factors: Assess metabolic stability via liver microsome assays. The trifluoromethyl group reduces oxidative metabolism .
- Protein Binding: Use equilibrium dialysis to measure plasma protein binding (>95% in rodents) .
Case Study:
INCB-3344 (a related CCR2 antagonist) showed reduced in vivo efficacy due to rapid renal clearance, resolved by prodrug modification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
